3-Amino-4-iodo-5-methylbenzonitrile
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Overview
Description
3-Amino-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-iodo-5-methylbenzonitrile typically involves multiple steps. One common method starts with the iodination of 4-methylbenzonitrile to produce 3-iodo-4-methylbenzonitrile . This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The iodo group can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-iodo-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-iodo-5-methylbenzonitrile depends on its specific application In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzonitrile: Lacks the amino group, making it less reactive in certain types of reactions.
4-Amino-3-methylbenzonitrile:
2-Amino-4-methylbenzonitrile: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness
3-Amino-4-iodo-5-methylbenzonitrile is unique due to the presence of both amino and iodo groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-amino-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3 |
InChI Key |
QSJNNXVRLVUQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)C#N |
Origin of Product |
United States |
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